Perylene-D12

Analytical Chemistry Environmental Monitoring Mass Spectrometry

Perylene-d12 is the method-specified deuterated internal standard for correcting high-molecular-weight PAHs (benzo[a]pyrene, indeno[1,2,3-cd]pyrene, benzo[ghi]perylene) under the Chinese GB standard for 18 PAHs. Its +12 Da mass shift completely eliminates signal overlap with native perylene, enabling accurate, interference-free GC-MS and LC-MS quantification in environmental matrices. Its perdeuteration also provides a silent ¹H-NMR background for solid-state NMR and vibrational spectroscopy. Selecting perylene-d12 is mandatory for regulatory-compliant PAH analysis—substitution with other deuterated standards invalidates results under GB protocols.

Molecular Formula C20H12
Molecular Weight 264.4 g/mol
CAS No. 1520-96-3
Cat. No. B110317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerylene-D12
CAS1520-96-3
SynonymsPerdeuterioperylene;  [2H12]Perylene_x000B_
Molecular FormulaC20H12
Molecular Weight264.4 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C4=CC=CC5=C4C(=CC=C5)C3=CC=C2
InChIInChI=1S/C20H12/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D
InChIKeyCSHWQDPOILHKBI-AQZSQYOVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Perylene-D12 (CAS 1520-96-3): A Deuterated Polycyclic Aromatic Hydrocarbon for Quantitative Analytical Standardization


Perylene-d12 is a stable isotope-labeled analog of the polycyclic aromatic hydrocarbon (PAH) perylene, in which all twelve hydrogen atoms are replaced by deuterium (C20D12) [1]. It is widely utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the accurate quantification of perylene and other high-molecular-weight PAHs in complex environmental matrices . Beyond mass spectrometry, its unique isotopic substitution provides a powerful, non-perturbing probe for fundamental investigations in molecular spectroscopy and solid-state physics, leveraging isotopic frequency shifts to isolate and study specific vibrational modes and energy transfer processes [2].

Why Perylene-D12 Cannot Be Replaced with Unlabeled Perylene or Other Deuterated Analogs for Specific Scientific Workflows


Direct substitution of perylene-d12 with its non-deuterated counterpart, perylene, is fundamentally impossible in the primary application of perylene-d12 as an internal standard for mass spectrometry. The use of unlabeled perylene would result in complete signal overlap and mass spectral interference with the target analyte, rendering accurate quantification impossible [1]. Furthermore, the selection among different deuterated PAH internal standards (e.g., perylene-d12, chrysene-d12, benzo[a]pyrene-d12) is not arbitrary but is guided by chromatographic retention time and structural similarity to specific target analytes. Regulatory methods, such as the Chinese GB standard for 18 PAHs, explicitly designate perylene-d12 for the correction of specific high-molecular-weight PAHs (entries 13-17, 19-21), underscoring that its analytical performance and suitability are method-specific and not interchangeable with other deuterated standards [2].

Quantitative Evidence for the Selection of Perylene-D12 over Comparators in Specific Applications


Mass Spectrometric Differentiation: A +12 Da Mass Shift Enables Interference-Free Quantification of Perylene by GC-MS

In GC-MS applications, perylene-d12 provides a distinct +12 Da mass shift relative to unlabeled perylene (M+12, from 252.32 Da to 264.38 Da) [1]. This isotopic shift creates a unique, interference-free detection channel, allowing it to serve as a co-eluting internal standard. In contrast, unlabeled perylene co-injects and ionizes identically to the target perylene analyte, making quantitative deconvolution impossible due to complete spectral overlap [2].

Analytical Chemistry Environmental Monitoring Mass Spectrometry

NMR Spectral Simplification: Complete Signal Absence in 1H-NMR Due to Perdeuteration

Perdeuteration (replacement of all twelve 1H nuclei with 2H) renders perylene-d12 effectively 'invisible' in standard 1H-NMR spectra, as the deuterium nucleus resonates at a vastly different Larmor frequency and its signal is not observed under typical acquisition conditions . This is a direct contrast to non-deuterated perylene, which produces a complex, intense aromatic proton signal that can obscure or overlap with solute resonances .

NMR Spectroscopy Organic Chemistry Solvent Suppression

Fluorescence Lifetime Alteration: Mode-Selective Internal Conversion Dynamics Differentiate Perylene-h12 and Perylene-d12

High-resolution, jet-cooled fluorescence studies reveal that the S1 state lifetime of perylene is remarkably short at specific vibrational levels due to a mode-selective internal conversion (IC) process to the S0 state [1]. The efficiency of this non-radiative relaxation is sensitive to isotopic substitution; the deuterated analog, perylene-d12, exhibits altered vibronic coupling due to the mass effect on the promoting vibrational mode (ν16 ag). While bulk quantum yields may be similar, these differences in energy-dependent relaxation dynamics demonstrate that perylene-d12 is a distinct photophysical entity from perylene-h12 .

Photophysics Molecular Spectroscopy Energy Transfer

Vibrational Spectroscopy: Isotopic Frequency Shifts Enable Phonon Dispersion Analysis in α-Perylene Crystals

The complete deuteration of perylene-d12 leads to a significant and predictable decrease in the frequencies of all molecular vibrations involving hydrogen motion, as well as associated lattice phonons [1]. In contrast, the vibrational modes of non-deuterated α-perylene are dominated by higher-energy C-H motions. This isotopic frequency shift allows for the decoupling of complex vibrational spectra, enabling the experimental measurement and assignment of phonon dispersion curves for the 24 external and some internal modes in α-perylene-d12 crystals at 10 K [2].

Solid-State Physics Materials Science Vibrational Spectroscopy

High-Value Application Scenarios for Procuring Perylene-D12 Based on Its Proven Differentiators


Regulatory Compliance for High-Molecular-Weight PAH Quantification in Environmental Matrices

Procurement of perylene-d12 is essential for environmental testing laboratories that must adhere to specific regulatory methods for polycyclic aromatic hydrocarbon (PAH) analysis. Standardized methods, such as the Chinese GB standard for 18 PAHs, explicitly designate perylene-d12 as the required internal standard for correcting the quantification of specific high-molecular-weight PAHs, including benzo[a]pyrene, indeno[1,2,3-cd]pyrene, and benzo[ghi]perylene [1]. The use of a non-specified alternative, such as chrysene-d12 or phenanthrene-d10, would render the analytical results invalid under this protocol. This application scenario is directly supported by the compound's unique +12 Da mass shift, which enables interference-free quantification by GC-MS [2].

Solid-State NMR Spectroscopy of Organic Semiconductors and Pharmaceuticals

Researchers conducting solid-state nuclear magnetic resonance (ssNMR) experiments on organic molecules should select perylene-d12 as a matrix or diluent. Its perdeuteration provides a completely silent background in 1H-NMR spectra, which is a critical advantage over non-deuterated perylene that produces strong interfering signals . This allows for the clear observation of 1H signals from the target analyte of interest, such as a pharmaceutical active ingredient or an organic semiconductor, even at low concentrations. This scenario leverages the evidence of its complete signal absence in 1H-NMR to address a common pain point in solid-state analysis .

Investigation of Phonon Dynamics and Thermal Transport in Molecular Crystals

Solid-state physicists and materials scientists investigating the fundamental vibrational properties of organic crystals should procure perylene-d12. As demonstrated by direct experimental evidence, the isotopic substitution shifts the vibrational frequencies of all C-H related modes, allowing for the unambiguous assignment of phonon dispersion curves using techniques like inelastic neutron scattering and Raman spectroscopy [3]. This is not possible with the unlabeled compound due to spectral congestion. This application enables the study of low-energy lattice vibrations, which are critical determinants of thermal and electronic transport in organic electronic materials [4].

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